molecular formula C15H14ClN3O2S B5521524 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide

4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B5521524
M. Wt: 335.8 g/mol
InChI Key: UWCOPRZCOYAACD-UHFFFAOYSA-N
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Description

4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a chloroimidazo[1,2-a]pyridine core and a dimethylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent chlorination and sulfonation reactions are then performed to introduce the chloro and dimethylbenzenesulfonamide groups, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline the synthesis.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 6-position of the imidazo[1,2-a]pyridine core is reactive and can undergo nucleophilic aromatic substitution. Typical reagents include amines, thiols, or alkoxides under basic conditions (e.g., NaH, K₂CO₃ in DMF or DMSO) .

Reaction Type Reagents/Conditions Product
Chlorine substitutionAmine nucleophiles (e.g., NH₂R)Substituted imidazo[1,2-a]pyridine derivatives
Sulfonamide hydrolysisStrong acid/base (e.g., H₂SO₄, KOH)Benzenesulfonic acid derivatives

Sulfonamide Group Reactions

The N,N-dimethylbenzenesulfonamide moiety may participate in:

  • Hydrolysis : Under acidic or basic conditions, the sulfonamide can convert to a sulfonic acid (ArSO₃H) .

  • Electrophilic aromatic substitution : The sulfonamide group activates the benzene ring for reactions like nitration or halogenation .

Oxidation/Reduction

The heterocyclic core may undergo oxidation (e.g., KMnO₄) to form oxo derivatives or reduction (e.g., LiAlH₄) to yield amino derivatives .

Key Reaction Mechanisms

  • Nucleophilic substitution : The electron-deficient imidazo[1,2-a]pyridine ring facilitates attack by nucleophiles at the chlorine position .

  • Sulfonamide stability : The bulky N,N-dimethyl groups may hinder hydrolysis, requiring harsher conditions for cleavage .

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

Biology: It serves as a tool in biochemical studies, helping researchers understand enzyme mechanisms and metabolic pathways.

Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases.

Industry: Its unique properties make it valuable in the manufacturing of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in therapeutic applications. The exact molecular targets and pathways would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

  • 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride

  • (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

  • Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzoate

Uniqueness: 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs. These properties make it particularly useful in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-18(2)22(20,21)13-6-3-11(4-7-13)14-10-19-9-12(16)5-8-15(19)17-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCOPRZCOYAACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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